N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. One common method for synthesizing benzimidazole involves the condensation of o-phenylenediamine with formic acid or its derivatives . The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while reduction of the indole ring can produce indoline derivatives .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their normal functions. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: A semiconducting organic molecule used for n-type doping.
2-(1-Hydroxyethyl)benzimidazole: Known for its antimicrobial activity.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-13-12-25-18-9-5-2-6-15(18)14-19(25)21(26)22-11-10-20-23-16-7-3-4-8-17(16)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
PRNMCAPJKFWGAB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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